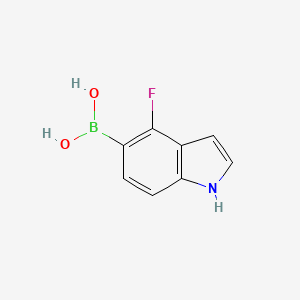

(4-Fluoro-1H-indol-5-yl)boronic acid

Description

Properties

Molecular Formula |

C8H7BFNO2 |

|---|---|

Molecular Weight |

178.96 g/mol |

IUPAC Name |

(4-fluoro-1H-indol-5-yl)boronic acid |

InChI |

InChI=1S/C8H7BFNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11-13H |

InChI Key |

HQWCEGYQSPEGML-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C2=C(C=C1)NC=C2)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of (4-Fluoro-1H-indol-5-yl)boronic acid

Technical Whitepaper: (4-Fluoro-1H-indol-5-yl)boronic acid

Executive Summary

(4-Fluoro-1H-indol-5-yl)boronic acid (CAS: 1649931-80-5) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2] Distinguished by the fluorine atom at the C4 position—ortho to the boronic acid moiety—this molecule offers unique steric and electronic properties that modulate metabolic stability and ligand-protein binding affinities. This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and handling, with a specific focus on overcoming the challenges of protodeboronation in palladium-catalyzed cross-couplings.

Chemical Identity & Structural Analysis

The introduction of a fluorine atom at the C4 position of the indole ring creates a "privileged scaffold" effect. Unlike the more common 5- or 6-fluoro isomers, the 4-fluoro substituent imposes significant steric pressure on the C5 position and electronically alters the indole's reactivity profile.

Physiochemical Data

| Property | Specification |

| IUPAC Name | (4-Fluoro-1H-indol-5-yl)boronic acid |

| CAS Number | 1649931-80-5 |

| Molecular Formula | C₈H₇BFNO₂ |

| Molecular Weight | 178.96 g/mol |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Calculated) | Boronic acid: ~8.5 |

Structural Nuances (The "Ortho-Fluorine" Effect)

-

Electronic Modulation: The C4-Fluorine exerts a strong inductive electron-withdrawing effect (-I) on the C5 carbon. While indoles are generally electron-rich (prone to oxidation), the 4-F substitution lowers the HOMO energy, potentially stabilizing the ring against oxidative metabolism.

-

Conformational Bias: In biaryl systems derived from this boronic acid, the C4-Fluorine induces a twisted conformation relative to the coupling partner due to steric repulsion. This is a critical design feature for atropisomeric kinase inhibitors where planarity must be disrupted to fit specific hydrophobic pockets.

Synthetic Routes

The synthesis of (4-Fluoro-1H-indol-5-yl)boronic acid typically proceeds via halogen-lithium exchange or transition-metal-catalyzed borylation. The high acidity of the indole N-H (pKa ~16) necessitates protection or careful base stoichiometry.

Primary Route: Cryogenic Halogen-Lithium Exchange

This is the most reliable method for scale-up, utilizing 4-fluoro-5-bromoindole as the precursor.

Workflow Diagram:

Figure 1: Step-wise synthesis via lithiation. Protection of the indole nitrogen is critical to prevent N-deprotonation and subsequent polymerization.

Technical Insight: Direct lithiation of unprotected indoles requires 2 equivalents of n-BuLi (one for N-H, one for C-Br). However, this generates a dianion that often suffers from poor solubility in THF at -78°C. Recommendation: Protect with TIPS (Triisopropylsilyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to borylation. These groups are orthogonal to the boronic acid workup.

Reactivity Profile & Handling

The Protodeboronation Challenge

Heteroaryl boronic acids are notoriously unstable, prone to protodeboronation (cleavage of the C-B bond by water/proton sources).

-

Mechanism: The reaction is catalyzed by both acids and bases. In basic Suzuki conditions, the boronate "ate" complex can undergo ipso-protonation if the catalytic cycle is slow.

-

4-Fluoro Specifics: The electron-withdrawing fluorine at C4 slightly stabilizes the C-B bond against electrophilic protodeboronation compared to the non-fluorinated parent. However, the steric crowding can slow down transmetalation, leaving the boronic acid exposed to side reactions for longer durations.

Suzuki-Miyaura Coupling Optimization

To maximize yield and minimize deboronation, specific catalytic systems are required.

-

Catalyst: Use bulky, electron-rich phosphine ligands. XPhos Pd G2 or Pd(dppf)Cl₂ are superior to Pd(PPh₃)₄.

-

Base: Avoid strong hydroxide bases (NaOH, KOH) which accelerate deboronation. Use mild bases like K₃PO₄ or Cs₂CO₃ .

-

Solvent: 1,4-Dioxane/Water (4:1) is standard, but if deboronation is observed, switch to anhydrous n-Butanol or DMF .

Decision Tree for Coupling Conditions:

Figure 2: Logic flow for selecting Suzuki-Miyaura conditions based on steric hindrance and stability.

Medicinal Chemistry Applications

Kinase Inhibition

The indole scaffold is a "hinge-binder" in kinase inhibitors (mimicking the adenine ring of ATP).

-

Case Study: In the design of inhibitors for VEGFR or c-Met , the 4-fluoro group serves to fill small hydrophobic pockets near the gatekeeper residue, improving selectivity over other kinases.

-

Metabolic Stability: The C4 position is a common site for CYP450-mediated hydroxylation in indoles. Fluorination blocks this metabolic soft spot, extending the half-life (t½) of the drug candidate.

Bioisosterism

The 4-fluoroindole moiety is often used as a bioisostere for 4-chloroindole or 7-azaindole. The C-F bond (1.35 Å) is shorter than C-Cl, allowing it to fit into tighter enzymatic pockets while maintaining lipophilicity.

Experimental Protocol: Suzuki Coupling

Objective: Coupling (4-Fluoro-1H-indol-5-yl)boronic acid with an aryl bromide.

Reagents:

-

(4-Fluoro-1H-indol-5-yl)boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1, degassed)

Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the aryl bromide, boronic acid, and K₃PO₄.

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).

-

Solvent Addition: Add degassed Dioxane/Water mixture.

-

Catalyst: Add Pd(dppf)Cl₂·DCM quickly under a stream of nitrogen.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Note: Microwave heating is preferred for this substrate to minimize the time the boronic acid is exposed to hot aqueous base, reducing protodeboronation.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

TLC Monitoring: If the boronic acid spot (polar, stays near baseline) disappears but no product forms, protodeboronation (formation of 4-fluoroindole) has likely occurred.

-

NMR Verification: Look for the disappearance of the C-Br signal and the appearance of the indole N-H (broad singlet, ~11.5 ppm) and the specific C4-F splitting pattern in the ¹³C NMR.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[4] (General reference for protodeboronation mechanisms).

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. 2260683-88-1|5-Floroquinoline-6-boronic acid|BLD Pharm [bldpharm.com]

- 2. 1649931-80-5|(4-Fluoro-1H-indol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 4-Fluoroindole-5-Boronic Acid: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of 4-fluoroindole-5-boronic acid, a valuable heterocyclic building block for researchers in drug discovery and materials science. We will delve into its fundamental properties, explore robust synthetic strategies with detailed protocols, and discuss its key applications, particularly in cross-coupling reactions. The information presented herein is curated to provide both theoretical understanding and practical, field-proven insights.

Core Physicochemical Properties

4-Fluoroindole-5-boronic acid is a bifunctional organic compound featuring a fluoroindole core and a boronic acid moiety. The strategic placement of the fluorine atom and the boronic acid group makes it a versatile reagent for introducing the 4-fluoroindole scaffold into more complex molecules. While a specific CAS Number is not widely cataloged in public databases, its fundamental properties can be reliably determined.

| Property | Value |

| Molecular Formula | C₈H₇BFNO₂ |

| Molecular Weight | 178.96 g/mol |

| CAS Number | Not readily available |

| Predicted Appearance | Off-white to pale yellow solid |

| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols |

The molecular weight is consistent with other isomers such as (6-fluoro-1H-indol-5-yl)boronic acid and (7-fluoro-1H-indol-5-yl)boronic acid, which share the same molecular formula.[1][2]

Strategic Synthesis of 4-Fluoroindole-5-Boronic Acid

The synthesis of this target molecule can be approached from two primary retrosynthetic pathways: the late-stage borylation of a pre-formed 4-fluoroindole core or the construction of the indole ring from a borylated precursor.

Caption: Retrosynthetic analysis of 4-fluoroindole-5-boronic acid.

Pathway 1: Late-Stage Borylation of 4-Fluoroindole

This is often the more convergent and practical approach. It involves the initial synthesis of 4-fluoroindole, followed by the regioselective installation of the boronic acid group at the C5 position.

Experimental Protocol: Synthesis of 4-Fluoroindole via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a highly adaptable and efficient method for preparing indoles from o-nitrotoluenes, often providing better yields and regioselectivity than the classic Fischer synthesis for certain substrates.[3]

-

Step 1: Condensation to form the Enamine

-

To a solution of 3-fluoro-6-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The DMF-DMA acts as both a reagent and a water scavenger, reacting with the acidic methyl group of the nitrotoluene to form a stable enamine intermediate. The elevated temperature is necessary to drive this condensation.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

-

-

Step 2: Reductive Cyclization

-

Prepare a mixture of a suitable solvent system such as toluene and acetic acid.

-

Add a reducing agent, such as iron powder (Fe) or sodium dithionite (Na₂S₂O₄), to the solvent mixture and heat to approximately 60-70 °C.

-

Add the crude enamine from the previous step dropwise to the heated suspension.

-

Causality: The reducing agent simultaneously reduces the nitro group to an amine and facilitates the reductive cyclization of the enamine to form the indole ring. Acetic acid provides the necessary acidic environment for the reaction.

-

After the addition is complete, continue heating at 90-100 °C for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter off the solid residues, and perform an aqueous workup. The crude 4-fluoroindole can then be purified by column chromatography.

-

Experimental Protocol: Iridium-Catalyzed C-H Borylation at C5

Directed C-H borylation is a powerful method for the regioselective functionalization of heterocycles. For indoles, the C5 position can be targeted using appropriate directing groups or by leveraging the inherent reactivity of the indole nucleus.

Caption: Synthetic workflow for 4-fluoroindole-5-boronic acid.

-

Step 1: Borylation Reaction Setup

-

In a dry, inert atmosphere (e.g., a nitrogen-filled glovebox), charge a reaction vessel with 4-fluoroindole (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.5 equivalents), an iridium catalyst such as [Ir(cod)OMe]₂ (1-3 mol%), and a bipyridine ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (1-3 mol%).

-

Add a suitable anhydrous solvent, such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).

-

Causality: The iridium complex is the active catalyst that facilitates the cleavage of a C-H bond on the indole ring and its subsequent replacement with a boryl group. The bipyridine ligand is crucial for stabilizing the catalytic species and promoting its activity. B₂pin₂ serves as the boron source.

-

-

Step 2: Reaction and Monitoring

-

Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction for the consumption of the starting material and the formation of the pinacol ester product by GC-MS or LC-MS.

-

Upon completion, cool the reaction, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield 4-fluoroindole-5-boronic acid pinacol ester.

-

-

Step 3: Deprotection to the Boronic Acid

-

Dissolve the purified pinacol ester in a mixture of THF and water.

-

Add an oxidizing agent such as sodium periodate (NaIO₄) and an acid like HCl.

-

Stir the mixture at room temperature for 2-4 hours.

-

Causality: This step hydrolyzes the pinacol ester to the free boronic acid. The reaction conditions are generally mild to avoid decomposition of the product.

-

Perform an aqueous workup, typically involving extraction with an organic solvent like ethyl acetate, to isolate the final product, 4-fluoroindole-5-boronic acid.

-

Key Applications in Chemical Synthesis

Boronic acids are exceptionally useful intermediates in organic synthesis, primarily due to their participation in cross-coupling reactions.[4]

Suzuki-Miyaura Cross-Coupling

This is the most prominent application of 4-fluoroindole-5-boronic acid. It allows for the formation of a carbon-carbon bond between the C5 position of the indole and an aryl or vinyl halide/triflate, catalyzed by a palladium complex. This reaction is a cornerstone of modern drug discovery for constructing complex molecular architectures.[5]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 4-fluoroindole-5-boronic acid (1 equivalent), the aryl/vinyl halide (1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Degas the mixture and heat under an inert atmosphere to 80-100 °C for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Other Applications

-

Chan-Lam Coupling: For the formation of C-N and C-O bonds, expanding the synthetic utility beyond C-C bond formation.

-

Materials Science: The fluoroindole core can impart unique photophysical properties, making its derivatives candidates for organic light-emitting diodes (OLEDs) or fluorescent probes.[6]

-

Medicinal Chemistry: The indole scaffold is a privileged structure in medicinal chemistry, and fluorination can enhance metabolic stability and binding affinity.[6] This makes 4-fluoroindole-5-boronic acid a key starting material for the synthesis of novel therapeutic agents.

Handling and Storage

-

Handling: 4-Fluoroindole-5-boronic acid should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Boronic acids can be sensitive to air and moisture and may undergo dehydration or degradation over time. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8 °C).

Conclusion

4-Fluoroindole-5-boronic acid is a highly valuable and versatile building block. While its synthesis requires a multi-step sequence, modern catalytic methods such as the Leimgruber-Batcho synthesis and iridium-catalyzed borylation provide efficient and reliable routes. Its utility in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for chemists aiming to synthesize complex molecules for applications ranging from pharmaceuticals to advanced materials.

References

-

Benchchem. Overcoming challenges in the synthesis of 4-fluoroindoles.

-

ChemScene. (7-Fluoro-1H-indol-5-yl)boronic acid.

-

PubChem. 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected.

-

Ossila. 4-Fluoroindole | CAS Number 387-43-9.

-

Fisher Scientific. CAS RN 144104-59-6.

-

ACS Publications. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.

-

ChemScene. (6-Fluoro-1H-indol-5-yl)boronic acid.

-

Ambeed. 144104-59-6 | (1H-Indol-5-yl)boronic acid.

-

PubChem. 4-Fluorophenylboronic acid.

-

MDPI. Indolylboronic Acids: Preparation and Applications.

-

Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C.

-

Chem-Impex. 4-Fluorophenylboronic acid.

-

TSI Journals. An efficient and scalable process for the synthesis of 5-fluoro-6-substituted indoles.

-

Santa Cruz Biotechnology. 6-Fluoro-1H-indole-4-boronic acid, pinacol ester.

-

MDPI. Boronic acids for sensing and other applications - a mini-review of papers published in 2013.

-

Semantic Scholar. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation.

-

Sigma-Aldrich. 4-Fluorophenylboronic acid.

Sources

The Strategic Advantage of Fluorine: Unlocking New Potential in Indole Boronic Acids for Drug Discovery

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Its functionalization via boronic acids, particularly through the Suzuki-Miyaura cross-coupling reaction, has become an indispensable tool for drug development professionals. The introduction of fluorine into this scaffold offers a powerful strategy to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides an in-depth exploration of the profound electronic effects of fluorine substitution on indole boronic acids. We will delve into the synthesis of these valuable reagents, analyze how fluorine's unique electronic nature reshapes the reactivity and properties of the indole and boronic acid moieties, and present practical methodologies for their application, offering researchers a comprehensive resource to leverage these effects in the rational design of next-generation therapeutics.

Introduction: The Convergence of Indole, Boron, and Fluorine

The indole ring system is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds. The ability to precisely modify this core is paramount. Indole boronic acids and their ester derivatives have emerged as versatile intermediates, primarily enabling carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[3][4] The Suzuki-Miyaura reaction, in particular, stands out for its mild conditions, functional group tolerance, and the stability and low toxicity of its boron-based reagents.[5]

Simultaneously, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry.[2][6] Fluorine, being the most electronegative element, exerts powerful electronic effects that can dramatically alter a molecule's properties.[2] When applied to the indole boronic acid framework, fluorine substitution offers a nuanced approach to:

-

Enhance Metabolic Stability: Blocking sites of oxidative metabolism.[1][2]

-

Modulate Acidity (pKa): Influencing the ionization state and, consequently, solubility and receptor interaction.[7]

-

Tune Lipophilicity (logP): Affecting membrane permeability and biodistribution.[1][8][9]

-

Improve Binding Affinity: Engaging in favorable interactions within protein binding pockets.[2][8]

This guide provides a detailed examination of these effects, bridging the gap between synthetic methodology and practical application for researchers at the forefront of drug development.

Synthetic Pathways to Fluorinated Indole Boronic Acids

The synthesis of indole boronic acids can be broadly approached through two strategies: the borylation of a pre-functionalized indole or the construction of the indole ring with the boron moiety already in place. The former is more common, with C-H activation and cross-coupling methods being the most prevalent.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for synthesizing boronic esters from halides or triflates.[5] This is particularly effective for creating C5- and C7-borylated indoles from their corresponding bromo- or iodo-fluoroindole precursors.

Figure 1: General workflow for Miyaura borylation of a fluorinated haloindole.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indole-7-boronic acid pinacol ester

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-fluoro-7-bromoindole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (0.1 M). To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Direct C-H Borylation

More recently, transition-metal-catalyzed and metal-free direct C-H borylation methods have gained prominence as a more atom-economical approach.[10][11][12] These reactions often target the most electron-rich position of the indole, which is typically C3.[12][13] However, regioselectivity can be influenced by the choice of catalyst, ligands, and directing groups on the indole nitrogen. For instance, metal-free electrophilic borylation can be directed to the C2 position under certain acidic conditions.[13]

The Core Directive: Fluorine's Electronic Influence

Fluorine's high electronegativity is the source of its profound impact. It exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network and a weaker, though significant, electron-donating resonance effect (+R) through its lone pairs. The net electronic outcome depends on the position of substitution.

Figure 2: The dual electronic nature of fluorine and its impact on key molecular properties.

Impact on Boronic Acid Acidity (pKa)

The Lewis acidity of the boronic acid is critical for its role in transmetalation during the Suzuki-Miyaura catalytic cycle. Fluorine substitution on the aromatic ring significantly increases the acidity (lowers the pKa) of the boronic acid.[7] This is primarily due to the strong -I effect, which withdraws electron density from the ring and stabilizes the resulting negative charge on the boronate anion [B(OH)₃⁻]. The magnitude of this effect is position-dependent:

-

Ortho and Meta Positions: The inductive effect dominates, leading to a significant increase in acidity. An ortho-fluoro substituent can further enhance acidity through the potential formation of an intramolecular hydrogen bond.[7]

-

Para Position: The +R effect partially counteracts the -I effect, resulting in a less pronounced increase in acidity compared to ortho and meta isomers.[7]

| Compound | pKa | Effect of Fluorine |

| Phenylboronic Acid | ~8.86 | Reference |

| 4-Fluorophenylboronic Acid | ~8.77 | Minor increase in acidity |

| 3-Fluorophenylboronic Acid | ~8.35 | Moderate increase in acidity |

| 2-Fluorophenylboronic Acid | ~7.78 | Significant increase in acidity |

| 2,3,4,6-Tetrafluorophenylboronic acid | ~6.17 | Very strong increase in acidity |

| (Data adapted from reference[7]) |

This enhanced acidity can influence the optimal conditions for cross-coupling reactions, potentially affecting the choice of base and the rate of transmetalation.

Impact on the Indole Ring

Fluorination of the indole's benzene ring deactivates it towards electrophilic substitution due to the powerful -I effect. This electronic modulation is key to its role in medicinal chemistry. A fluorinated aromatic ring is more resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1][2] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.

Modulation of Physicochemical Properties for Drug Design

The electronic shifts induced by fluorine translate directly into changes in key drug-like properties.

-

Lipophilicity: Fluorine is more lipophilic than hydrogen.[2] Its introduction generally increases the octanol-water partition coefficient (logP), which can enhance membrane permeability and improve penetration into hydrophobic protein pockets.[8] However, the relationship is complex and can be influenced by the overall molecular context.[9]

-

Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonding (as a weak acceptor), and other non-covalent interactions within a protein's active site, thereby increasing binding affinity and potency.[2] The 4-fluorinated indole, for example, is a significantly more potent HIV-1 inhibitor than its non-fluorinated parent compound.[14]

Reactivity in Suzuki-Miyaura Cross-Coupling

Fluorinated indole boronic acids are excellent substrates for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl indole derivatives.[3][4][5] The electronic nature of the fluorine substituent can influence the reaction's efficiency.

Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction with a fluorinated indole boronic acid.

The increased Lewis acidity of the fluorinated boronic acid can facilitate the transmetalation step, which is often rate-limiting. This can lead to faster reaction times and higher yields compared to non-fluorinated analogues, particularly with challenging coupling partners. However, the deactivation of the indole ring can also make the C-B bond more susceptible to protodeboronation (hydrolysis), especially under harsh basic conditions.[7] Therefore, careful optimization of the base, solvent, and temperature is crucial for achieving high yields.

Spectroscopic and Computational Characterization

-

¹⁹F NMR Spectroscopy: This is an invaluable tool for characterizing fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing a clean spectral window with essentially no background interference.[15][16] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for confirming substitution patterns and assessing purity.[17][18]

-

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to model the electronic structure of fluorinated indole boronic acids.[19][20] These studies can predict geometries, calculate electronic properties like electrostatic potential maps, and provide insight into reaction mechanisms, complementing experimental data.

Conclusion and Future Outlook

The strategic placement of fluorine on an indole boronic acid scaffold is a powerful and multifaceted tool for modern drug discovery. The electronic perturbations induced by fluorine—primarily its strong inductive withdrawal—provide a rational basis for enhancing metabolic stability, modulating acidity, and fine-tuning lipophilicity. These modifications directly impact a compound's pharmacokinetic profile and potential for high-affinity target binding. As synthetic methods for the selective fluorination and borylation of indoles continue to advance, we can expect to see an even greater application of these principles. The continued integration of experimental data with computational modeling will further empower scientists to predict the effects of fluorination, accelerating the design and synthesis of safer, more effective indole-based therapeutics.

References

- James, T. L. (n.d.). Fluoride protects boronic acids in the copper(i)-mediated click reaction. RSC Publishing.

- (2023, March 18). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.

- (2019, September 28). Indolylboronic Acids: Preparation and Applications. MDPI.

- (n.d.). Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide. Benchchem.

- (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.

- (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC.

- (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing).

- (2019, September 28). Indolylboronic Acids: Preparation and Applications. PMC - NIH.

- (2021, November 16). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.

- (2018, May 7). Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation catalysts. RSC Publishing.

- (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.

- (n.d.). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv.

- (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate.

- (2023, October 2). Metal-free C–H Borylation and Hydroboration of Indoles | ACS Omega.

- (2021, June 4). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org.

- (n.d.). Recent Advances in the Construction of Fluorinated Organoboron Compounds. PMC - NIH.

- (n.d.). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC.

- (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln.

- (2018, May 28). Fluorine-containing indoles. daneshyari.com.

- (n.d.). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PMC.

- (2025, March 13). Fluorine-Based Oxidant Enables Room-Temperature Pd-Catalyzed C–H Arylation with Boronic Acids | The Journal of Organic Chemistry. ACS Publications.

- (n.d.). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.

- (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | ChemRxiv.

- (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry. ACS Publications.

- (2004, August 31). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry. ACS Publications.

- (2008, October 4). The role of fluorine in medicinal chemistry.

- (2025, August 6). Electrosynthesis of fluorinated indole derivatives. ResearchGate.

- (2021, December 30). Recent Advances in the Construction of Fluorinated Organoboron Compounds | JACS Au.

- (2015, November 14). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters. ACS Publications.

- (2019, May 1). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).

- (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.

- (2023, October 2). Metal-free C–H Borylation and Hydroboration of Indoles. PMC.

- (n.d.). Catalytic Electrophilic CH Borylation using NHC·Boranes and Iodine Forms C2-, not C3 - The University of Manchester.

- (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.

- (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.

- (2013, February 5). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. PMC.

- (2020, April 10). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines | Organic Letters.

- (2023, May 2). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora.

- (2023, May 1). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Organic Letters.

- (n.d.). New Frontiers and Developing Applications in 19F NMR. PMC.

- (n.d.). pK a values for boronic acids 1-7. ResearchGate.

- (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd.

- (2021, March 30). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

- (n.d.). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Research Explorer - The University of Manchester.

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 10. Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01093E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 15. 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00814D [pubs.rsc.org]

- 16. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 19. mdpi.com [mdpi.com]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

Comprehensive Safety and Handling Guide for Fluoroindole Boronic Acids in Drug Discovery

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry. In the landscape of kinase inhibitor and antiviral drug discovery, fluoroindole boronic acids—such as 1-Boc-5-fluoroindole-2-boronic acid—serve as indispensable building blocks[1]. The presence of a fluorine atom modulates the pKa of neighboring functionalities, enhances metabolic stability, and improves binding affinity to specific target receptors via hydrogen bonding (e.g., in PI3K or Pim kinase inhibitors)[2][3].

These compounds are primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex, multi-ring drug candidates[4]. However, the combination of a reactive boronic acid moiety, a fluorinated aromatic system, and the physical nature of these reagents (often fine, easily aerosolized powders) necessitates rigorous safety and handling protocols. This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters for fluoroindole boronic acids, explaining the mechanistic causality behind their hazards, and outlines field-validated protocols for their safe application in high-throughput synthetic workflows.

Chemical Properties & Hazard Profile

Fluoroindole boronic acids are classified as hazardous substances under the Globally Harmonized System (GHS). The primary risks stem from their potential to act as severe irritants to mucosal membranes and their capacity to release highly toxic gases upon thermal decomposition[5][6].

Causality of Hazards

-

Respiratory Irritation (STOT SE 3): Boronic acids are typically synthesized and isolated as fine, low-density crystalline powders. Without anti-static precautions, these powders easily aerosolize. Inhalation exposes the respiratory tract to mild Lewis acids, triggering acute inflammation[5][7].

-

Skin and Eye Irritation: The lipophilic nature of the fluorinated indole core facilitates rapid interaction with the lipid bilayers of the skin and corneal epithelium, while the boronic acid group induces localized pH changes and cellular irritation[2][8].

-

Thermal Decomposition: Under extreme heat or fire conditions, these compounds decompose to release carbon monoxide, nitrogen oxides, oxides of boron, and highly toxic hydrogen fluoride (HF) gas[6].

Quantitative Hazard Summary

The following table synthesizes the standard SDS quantitative data and GHS classifications for representative fluoroindole boronic acids (e.g., 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected)[5][9].

| Property / Hazard Class | Description / Value | GHS Code | Precautionary Focus |

| Molecular Weight | ~279.07 g/mol (N-BOC protected) | N/A | N/A |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | P270: Do not eat/drink when using. |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | P280: Wear protective gloves/clothing. |

| Serious Eye Damage | Causes serious eye irritation | H319 | P305+P351: Rinse cautiously with water. |

| STOT (Single Exposure) | May cause respiratory irritation | H335 | P261: Avoid breathing dust/fume. |

| Decomposition Products | HF, NOx, Boron oxides, COx | N/A | Use self-contained breathing apparatus. |

Workflow 1: Safe Handling and Storage Protocol

To mitigate the risks outlined in the SDS, handling must be treated as a self-validating system where environmental controls and personal protective equipment (PPE) act as redundant safety layers[6][7].

Step-by-Step Methodology:

-

Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of at least 80–100 fpm. Clear the workspace of strong oxidizing agents and strong acids, which are incompatible with boronic acids[6].

-

PPE Verification: Don a chemically resistant lab coat, nitrile gloves (double-gloving is recommended when handling highly fluorinated organics), and tightly fitting safety goggles. If handling large quantities (>50g) where dust formation is unavoidable, use a NIOSH-approved N95 or P100 particulate respirator[10].

-

Anti-Static Weighing: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the fine boronic acid powder from repelling and aerosolizing.

-

Transfer and Inerting: Transfer the weighed solid directly into a dry, inert-gas-purged (Argon or Nitrogen) reaction vessel. Boronic acids are prone to slow oxidation to the corresponding phenols in the presence of atmospheric oxygen and moisture; inerting preserves reagent integrity.

-

Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol) to capture any invisible micro-dust. Dispose of the cloth in a designated halogenated solid waste container[6].

Fig 1. Standard operating procedure for the safe handling of fluoroindole boronic acids.

Workflow 2: Application in Suzuki-Miyaura Cross-Coupling

Fluoroindole boronic acids are highly valued in the synthesis of complex molecules, such as PI3K inhibitors and HCV replicon inhibitors, due to their ability to form robust carbon-carbon bonds via palladium-mediated cross-coupling[4][11]. The following protocol integrates synthetic efficiency with chemical safety.

Step-by-Step Methodology:

-

Reagent Validation (Self-Validating Step): Before initiating the reaction, analyze the fluoroindole boronic acid via

F NMR or LC-MS. A single sharp fluorine peak confirms the reagent has not degraded into a protodeboronated or oxidized byproduct[12]. -

Reaction Assembly: In a flame-dried Schlenk flask under Argon, combine 1.0 equivalent of the aryl/vinyl halide, 1.1 equivalents of the fluoroindole boronic acid, and a palladium catalyst (e.g., Pd(dppf)Cl

, 0.05 eq). -

Solvent and Base Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H

O, 4:1 v/v). Causality for safety: Degassing is critical not only to prevent catalyst deactivation but also to prevent the generation of reactive oxygen species that can cause uncontrolled exothermic degradation of the boronic acid. Add a mild inorganic base (e.g., K -

Controlled Heating: Attach a reflux condenser and heat the mixture to 80–90 °C. Monitor the reaction via TLC.

-

Quenching and Workup: Once complete, cool the reaction to room temperature. Quench with water to neutralize the basic conditions. Extract the fluorinated indole product using ethyl acetate.

-

Waste Segregation: The aqueous layer contains heavy metals (Pd) and boron salts; it must be segregated into a specific "Aqueous Heavy Metal/Boron" waste stream, strictly separated from standard organic waste to prevent complexation or gas evolution[7].

Fig 2. Integration of fluoroindole boronic acids in Suzuki-Miyaura cross-coupling workflows.

Conclusion

The safe handling of fluoroindole boronic acids is foundational to their successful application in drug discovery. By understanding the mechanistic reasons behind their GHS classifications—specifically the respiratory hazards of boronic acid dusts and the toxic decomposition profile of fluorinated aromatics—researchers can design inherently safer experimental setups. When coupled with rigorous, self-validating synthetic protocols, these reagents unlock highly potent, metabolically stable chemical space for next-generation therapeutics.

References

- PubChem. "5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | C13H15BFNO4 | CID 2763292".

- BenchChem. "The Fluorine Advantage: A Comparative Guide to 5-Fluoroindole in Kinase Inhibitor Discovery".

- Fisher Scientific.

- ECHEMI.

- Thermo Fisher Scientific.

- Hill Brothers Chemical Company.

- MDPI.

- ResearchGate.

- Smolecule. "(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester".

- National Institutes of Health (PMC). "Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules".

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester [smolecule.com]

- 5. 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | C13H15BFNO4 | CID 2763292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.pt [fishersci.pt]

- 10. hillbrothers.com [hillbrothers.com]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 12. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (4-Fluoro-1H-indol-5-yl)boronic Acid in Medicinal Chemistry Scaffolds

Abstract As drug discovery programs increasingly rely on privileged scaffolds to navigate complex biological spaces, the strategic functionalization of these cores has become paramount. (4-Fluoro-1H-indol-5-yl)boronic acid (CAS: 1649931-80-5) represents a masterclass in rational reagent design. By combining the biological ubiquity of the indole nucleus with the precise electronic tuning of a C4-fluorine atom and the synthetic versatility of a C5-boronic acid, this building block enables the rapid assembly of highly optimized therapeutics. This technical guide explores the structural rationale, application in kinase/apoptosis inhibitor design, and provides a self-validating protocol for its use in Suzuki-Miyaura cross-coupling.

Structural & Electronic Rationale: The Tripartite Logic

As a Senior Application Scientist, I often evaluate building blocks not just for what they are, but for the downstream physicochemical liabilities they solve. (4-Fluoro-1H-indol-5-yl)boronic acid is engineered to address three distinct medicinal chemistry challenges simultaneously.

The Indole Core: A Privileged Pharmacophore

The indole ring is a structural mimic of endogenous ligands such as tryptophan and serotonin. It provides a flat, aromatic surface for

The C4-Fluorine Effect: Electronic and Metabolic Tuning

The introduction of a fluorine atom at the C4 position is not merely a steric placeholder; it fundamentally alters the molecule's behavior[1]:

-

pKa Modulation (Electronic Causality): Fluorine's strong inductive electron-withdrawing effect (-I) pulls electron density away from the indole nitrogen. This lowers the pKa of the N1-H, significantly enhancing its strength as a hydrogen bond donor. This is critical when targeting deep kinase hinge regions.

-

Metabolic Shielding: The electron-rich C4 position of an unsubstituted indole is highly susceptible to cytochrome P450-mediated oxidation. Fluorination blocks this metabolic soft spot, improving the pharmacokinetic half-life of the resulting drug.

-

Conformational Locking: When a bulky substituent is coupled at the C5 position, the adjacent C4-fluorine creates electrostatic and steric repulsion, restricting the free rotation of the C5-aryl bond. This "conformational locking" minimizes the entropic penalty upon target binding.

The C5-Boronic Acid: The Cross-Coupling Engine

The boronic acid moiety at C5 transforms the scaffold from a static pharmacophore into a dynamic synthetic hub. It serves as a highly reactive, yet bench-stable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing researchers to rapidly append diverse aryl or heteroaryl groups to explore Structure-Activity Relationships (SAR).

Structural logic of (4-Fluoro-1H-indol-5-yl)boronic acid in drug design.

Applications in Advanced Drug Discovery

The utility of (4-Fluoro-1H-indol-5-yl)boronic acid is best demonstrated in the synthesis of complex inhibitors targeting severe inflammatory diseases and oncology.

RIPK1 Inhibitors for Necroptosis

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical driver of inflammation and necroptosis. In the development of novel RIPK1 inhibitors (such as derivatives of GSK'414), researchers utilize (4-Fluoro-1H-indol-5-yl)boronic acid (or its pinacol ester) to couple the indole core to a pyrimidine or pyrrolo-pyrimidine scaffold[2]. The C4-fluorine ensures the molecule maintains an optimal conformation to fit within the allosteric pocket of RIPK1, locking the kinase in an inactive, pro-survival state.

Mechanism of 4-fluoroindole-derived RIPK1 inhibitors preventing necroptosis.

Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

In oncology, overcoming the overexpression of anti-apoptotic Bcl-2 proteins is a major hurdle. Patents detailing the synthesis of heterobicyclic carboxamides and Bcl-2 inhibitors frequently cite the use of 4-fluoroindole derivatives[3]. The boronic acid handle allows for the attachment of massive, complex piperazine-containing tail groups necessary to disrupt the Bcl-2 protein-protein interactions.

Quantitative Data: The Impact of C4-Fluorination

To understand the practical impact of this building block, we must look at the quantitative shifts in physicochemical properties compared to the unsubstituted indole.

| Property | Unsubstituted Indole | 4-Fluoroindole Scaffold | Medicinal Chemistry Impact |

| N1-H pKa (DMSO) | ~21.0 | ~19.5 (Estimated) | Increased acidity enhances H-bond donor capacity in kinase hinge regions. |

| Metabolic Stability (t1/2) | Low (Rapid C4 oxidation) | High (C4 blocked) | Prolonged half-life; reduced toxic reactive metabolite formation. |

| Suzuki Coupling Yield (C5) | 70 - 85% | 75 - 90% | The electron-withdrawing fluorine slightly accelerates reductive elimination. |

| Lipophilicity (LogP shift) | Baseline | +0.2 to +0.4 | Improved membrane permeability without excessive hydrophobicity. |

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the coupling of (4-Fluoro-1H-indol-5-yl)boronic acid with a generic aryl/heteroaryl halide. This method is designed as a self-validating system , ensuring that each step has built-in causality and quality control checks.

Reagents & Materials

-

(4-Fluoro-1H-indol-5-yl)boronic acid (1.2 equiv)

-

Aryl or Heteroaryl Halide (Bromide or Iodide) (1.0 equiv)

-

Catalyst:

(0.05 equiv) -

Base: Potassium Carbonate (

) (3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (0.1 M relative to the halide)

Step-by-Step Methodology

-

System Assembly and Degassing:

-

Action: In a Schlenk flask, dissolve the aryl halide and (4-Fluoro-1H-indol-5-yl)boronic acid in 1,4-Dioxane. Add the 2M aqueous

. Sparge the biphasic mixture with Argon for 15 minutes. -

Causality: Oxygen is a potent poison for Palladium(0) active species, rapidly oxidizing them to inactive Pd(II) complexes. Sparging displaces dissolved

, ensuring catalytic turnover.

-

-

Catalyst Introduction:

-

Action: Add

under a positive stream of Argon. Seal the flask. -

Causality: The bidentate dppf ligand provides a large "bite angle." This specific geometry sterically forces the intermediate aryl groups closer together, dramatically accelerating the final reductive elimination step, which is crucial when dealing with the sterically encumbered C5 position adjacent to the C4-fluorine.

-

-

Thermal Activation:

-

Action: Heat the reaction mixture to 85°C for 4–12 hours.

-

Causality: While oxidative addition occurs rapidly at room temperature for aryl iodides, the transmetalation step involving the boronic acid and the sterically hindered C5 position requires thermal energy to overcome the activation barrier.

-

-

Self-Validation (In-Process QC):

-

Action: At 4 hours, pull a 10

L aliquot, dilute in MeCN, and analyze via LC-MS. -

Validation Logic: The reaction is validated if the starting aryl halide mass is depleted and the product mass (

) is dominant. If a mass corresponding to the protodeboronated indole (4-fluoroindole, m/z 135) is observed, it indicates that the base concentration is too high or water content is excessive relative to the coupling rate.

-

-

Workup and Isolation:

-

Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

, concentrate, and purify via silica gel chromatography.

-

Catalytic cycle of the Suzuki-Miyaura cross-coupling using the C5-boronic acid handle.

References

-

From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors Source: Frontiers in Chemistry (2023) URL:[Link]

- Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases (US8952157B2)

-

Fluorine-containing indoles: Synthesis and biological activity Source: Journal of Fluorine Chemistry (2018) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 3. US8952157B2 - Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]

The Strategic Synthesis and Application of 4-Substituted Indole Boronic Acid Derivatives: A Technical Guide for Drug Discovery

The indole scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2] Its functionalization allows for the fine-tuning of pharmacological properties, and among the various substitution patterns, the 4-position offers a unique vector for molecular exploration. This in-depth technical guide provides a comprehensive overview of the synthesis and utility of 4-substituted indole boronic acid derivatives, pivotal intermediates in the construction of novel therapeutics. We will delve into the causal relationships behind synthetic choices, provide detailed experimental protocols, and explore the pharmacological landscape of the resulting molecules, with a particular focus on their applications as kinase inhibitors and anticancer agents.

The Significance of the 4-Substituted Indole Motif

The strategic placement of substituents on the indole ring can profoundly influence a molecule's biological activity. While positions 2 and 3 have been extensively studied, functionalization at the C4 position has emerged as a key strategy for modulating the potency and selectivity of drug candidates.[3] This is particularly evident in the field of kinase inhibition, where 4-substituted indoles have shown promise in targeting a range of kinases implicated in cancer and other diseases.[3][4][5] The introduction of aryl or heteroaryl groups at this position can lead to enhanced interactions with the target protein, improved pharmacokinetic profiles, and novel intellectual property.

Synthetic Pathways to 4-Substituted Indole Boronic Acids

The journey to diverse 4-substituted indoles commences with the synthesis of a key building block: the 4-indole boronic acid or its corresponding ester. This is typically achieved through a two-step process involving the halogenation of the indole core followed by a palladium-catalyzed borylation reaction.

Halogenation of the Indole Ring at the 4-Position

The introduction of a halogen atom, most commonly bromine or chlorine, at the 4-position of the indole ring is the first critical step. This sets the stage for the subsequent borylation reaction.

Protocol 1: Synthesis of 4-Bromoindole

A common method for the synthesis of 4-bromoindole involves the direct bromination of indole. However, regioselectivity can be a challenge. A more controlled approach often involves the use of a protecting group on the indole nitrogen, followed by directed ortho-metalation and subsequent bromination. A well-established method is the Batcho-Leimgruber indole synthesis, which can be adapted to produce 4-bromoindole from appropriate starting materials.[1]

Experimental Protocol: Synthesis of 4-Bromoindole from Indole

-

Step 1: N-Protection. To a solution of indole (1.0 eq) in a suitable solvent such as DMF, add a protecting group reagent like benzenesulfonyl chloride (1.1 eq) and a base such as potassium carbonate (1.5 eq). Stir the reaction at room temperature until completion (monitor by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the N-protected indole by column chromatography.

-

Step 2: Directed ortho-Metalation and Bromination. Dissolve the N-protected indole in a dry aprotic solvent like THF and cool to -78 °C under an inert atmosphere. Add a strong base such as n-butyllithium (1.1 eq) dropwise. After stirring for a specified time, add a source of bromine, such as 1,2-dibromoethane (1.2 eq). Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and purify by column chromatography.

-

Step 3: Deprotection. Remove the protecting group under appropriate conditions (e.g., for a benzenesulfonyl group, use a base like sodium hydroxide in a protic solvent) to yield 4-bromoindole.

Protocol 2: Synthesis of 4-Chloroindole

The synthesis of 4-chloroindole can be achieved from 2-chloro-6-nitrotoluene as a starting material, as described in the literature.[6][7] This multi-step synthesis involves the formation of the indole ring system with the chlorine atom already in place.

Experimental Protocol: Synthesis of 4-Chloroindole from 2-Chloro-6-nitrotoluene (Literature Adapted) [6][7]

-

Step 1: Condensation. React 2-chloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate.

-

Step 2: Reductive Cyclization. Subject the enamine to reductive cyclization conditions, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, to form the 4-chloroindole ring.

-

Step 3: Purification. Purify the resulting 4-chloroindole by column chromatography or recrystallization.

Miyaura Borylation: Installing the Boronic Acid Functionality

With the 4-haloindole in hand, the next crucial step is the introduction of the boronic acid or boronic ester group. The Miyaura borylation reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose.[8][9] It involves the reaction of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Caption: Workflow for the Miyaura Borylation of 4-Haloindoles.

Experimental Protocol: Miyaura Borylation of 4-Bromoindole

-

Materials: 4-Bromoindole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium acetate (KOAc) (2.0-3.0 eq).

-

Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromoindole, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Characterization Data for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:

| Property | Value |

| Molecular Formula | C₁₄H₁₈BNO₂[10][11][12][13] |

| Molecular Weight | 243.11 g/mol [10][11][12][13] |

| Appearance | White to off-white solid[12] |

| Melting Point | 168-173 °C[12] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.25 (br s, 1H), 7.75 (d, J=7.6 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H), 7.20 (t, J=2.8 Hz, 1H), 7.15 (d, J=7.6 Hz, 1H), 6.85 (t, J=2.0 Hz, 1H), 1.35 (s, 12H). |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 137.5, 135.8, 127.9, 124.3, 122.1, 114.5, 109.8, 101.9, 83.7, 24.9. |

Note: NMR data is representative and may vary slightly depending on the solvent and instrument.

Suzuki-Miyaura Coupling: Diversification of the 4-Substituted Indole Scaffold

The true power of 4-indole boronic acid derivatives lies in their ability to participate in the Suzuki-Miyaura cross-coupling reaction, enabling the introduction of a vast array of aryl and heteroaryl substituents at the 4-position.[7][14][15] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.

Caption: General workflow for the Suzuki-Miyaura coupling of 4-indole boronic acid esters.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Indole Boronic Acid Pinacol Ester with an Aryl Bromide

-

Materials: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 eq), aryl bromide (1.0-1.2 eq), palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Reaction Setup: In a microwave vial or Schlenk flask, combine the indole boronic ester, aryl bromide, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and an aqueous solution of the base.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 1-12 hours). Microwave irradiation can often accelerate the reaction.

-

Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the desired 4-arylindole.

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Indole Boronic Acid Derivatives

| Entry | Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |

| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78 |

| 4 | 3-Bromothiophene | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 5 | 88 |

| 5 | 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | 95 |

Note: The conditions and yields are representative and may require optimization for specific substrates.

Applications in Drug Discovery: 4-Substituted Indoles as Kinase Inhibitors

The versatility of the Suzuki-Miyaura coupling allows for the rapid synthesis of libraries of 4-substituted indoles for screening against various biological targets. A particularly fruitful area of research has been the development of kinase inhibitors.[3][16] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A review of recent literature highlights that substitution at the 4th position of the indole ring can lead to potent PI3K inhibitors.[3] Furthermore, various indole derivatives have demonstrated efficacy against a range of other kinases, including PIM, CDK, TK, AKT, SRC, PKD, and GSK, by inhibiting cell proliferation.[3]

Table 2: Biological Activity of Representative 4-Substituted Indoles

| Compound | 4-Substituent | Target Kinase | IC₅₀ (nM) | Disease Area | Reference |

| A | 4-(Pyridin-2-yl) | TrkA | 50 | Pain | [4] |

| B | 4-(1H-Pyrazol-4-yl) | PAK1 | 25 | Cancer | [5] |

| C | 4-(Thiazol-5-yl) | p38 MAP Kinase | 15 | Inflammation | [17] |

| D | 4-(Quinolin-8-yl) | VEGFR-2 | 80 | Cancer | [16] |

| E | 4-(Isoxazol-4-yl) | PI3Kα | 30 | Cancer | [3] |

Note: The data presented is illustrative and sourced from various publications. IC₅₀ values are approximate and depend on the specific assay conditions.

The structure-activity relationship (SAR) studies of these compounds often reveal that the nature of the 4-substituent is critical for potency and selectivity. Factors such as the size, electronics, and hydrogen bonding capacity of the aryl or heteroaryl group can significantly impact binding to the kinase active site.

Conclusion and Future Perspectives

4-Substituted indole boronic acid derivatives are invaluable tools for the modern medicinal chemist. The synthetic routes to these building blocks are well-established and robust, relying on fundamental transformations like halogenation and the Miyaura borylation. The subsequent Suzuki-Miyaura coupling provides a powerful platform for the generation of diverse libraries of 4-substituted indoles with a wide range of pharmacological activities. As our understanding of the biological roles of various kinases and other therapeutic targets continues to grow, the strategic application of this chemistry will undoubtedly lead to the discovery of novel and effective drug candidates. The ability to rapidly and efficiently explore the chemical space around the 4-position of the indole nucleus ensures that these derivatives will remain at the forefront of drug discovery research for years to come.

References

-

Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]

-

Katayama, M. (2025). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. ResearchGate. [Link]

-

Tivendale, C. M., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055-1063. [Link]

-

Katayama, M. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808–815. [Link]

-

Kumar, P. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]

-

McMaster, D. M., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2695-2701. [Link]

- Bar-Natan, R., et al. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.

-

Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry. [Link]

-

Deanda, F., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]

-

Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

-

Regan, J., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

-

Routier, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19884-19920. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. Retrieved from [Link]

-

Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

PubChem. (n.d.). 1H-Indole-4-boronic acid, pinacol ester. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4734. [Link]

-

Kumar, M., et al. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 125(5), 1079-1087. [Link]

-

Prochnow, P., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. [Link]

-

Kumar, A., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Anti-Cancer Agents in Medicinal Chemistry, 23(13), 1461-1481. [Link]

-

Abdul-Majeed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-8. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Tasker, S. Z., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 46-49. [Link]

-

Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Indole-4-boronic acid, pinacol ester | CAS 388116-27-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Indole-4-boronic acid pinacol ester 95 388116-27-6 [sigmaaldrich.com]

- 13. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 16. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki-Miyaura cross-coupling protocols using (4-Fluoro-1H-indol-5-yl)boronic acid

An Application Guide to Suzuki-Miyaura Cross-Coupling Protocols Using (4-Fluoro-1H-indol-5-yl)boronic acid

Introduction: Synthesizing Next-Generation Therapeutics

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is indispensable in drug discovery, where the rapid assembly of complex molecular scaffolds is paramount. Within medicinal chemistry, the indole nucleus is a "privileged" structure, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4] The strategic functionalization of this scaffold is a primary goal for modulating biological activity.

Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity (and thus cell permeability), and improve binding affinity.[4][5][6] The C-F bond can block sites of metabolic oxidation and alter the acidity of nearby protons.[4] Consequently, (4-Fluoro-1H-indol-5-yl)boronic acid emerges as a highly valuable building block, enabling the direct introduction of a fluorinated indole moiety to create novel 5-aryl-4-fluoroindoles for screening and lead optimization programs. This guide provides a detailed examination of the principles and practices for successfully employing this reagent in Suzuki-Miyaura coupling reactions.

Reagent Profile: (4-Fluoro-1H-indol-5-yl)boronic acid

(4-Fluoro-1H-indol-5-yl)boronic acid is an electron-rich heteroaromatic boronic acid. While boronic acids are generally stable and low in toxicity, heteroaromatic variants, particularly those rich in electrons, can be susceptible to degradation pathways that lead to lower yields.[7]

Key Considerations:

-

Protodeboronation: This is the most common decomposition pathway, where the C-B bond is cleaved and replaced with a C-H bond.[8][9] This process can be catalyzed by the palladium catalyst or promoted by the basic and aqueous conditions typical of the reaction.[9] For an electron-rich system like indole, this side reaction must be carefully managed.

-

Stability and Storage: To minimize degradation, the boronic acid should be stored in a cool, dry environment. For long-term stability or particularly challenging couplings, conversion to a more stable boronic ester, such as a pinacol ester, is a highly recommended strategy.[8][10] Boronic esters exhibit reduced Lewis acidity and are generally more resistant to protodeboronation.[10]

-

Purity: As with any coupling reaction, the purity of the boronic acid is critical. Impurities can inhibit the catalyst and lead to inconsistent results.

The Catalytic Heart of the Reaction: Mechanism

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][11] Understanding this cycle is crucial for rational optimization and troubleshooting.

-

Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[11][12] This is often the rate-limiting step, especially for less reactive halides like chlorides.[13]

-

Transmetalation: The organoboronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[14][15] This boronate then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.[2][12]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[11][12]

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimizing for Success: A Guide to Key Parameters

The success of coupling an electron-rich, potentially sensitive substrate like (4-Fluoro-1H-indol-5-yl)boronic acid hinges on the judicious selection of reaction components.

-